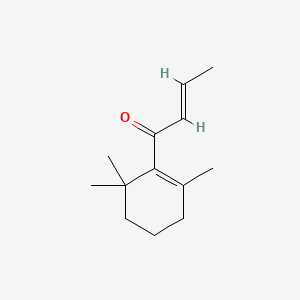

(E)-beta-Damascone

Descripción general

Descripción

Damascona es una serie de compuestos químicos estrechamente relacionados que son componentes de varios aceites esenciales. Estos compuestos pertenecen a una familia de productos químicos conocidos como cetonas de rosa, que también incluyen damascenonas e iononas. Las damasconas se derivan de la degradación de los carotenoides y son contribuyentes significativos al aroma de las rosas, a pesar de su concentración relativamente baja. Son importantes productos químicos de fragancia que se utilizan ampliamente en perfumería .

Rutas sintéticas y condiciones de reacción:

De α-ionona: La α-damascona se puede sintetizar a partir de α-ionona utilizando una ruta que involucra oximización, epoxidación, deshidratación y reducción.

De 2,6-dimetilciclohexanona: La β-damascona se puede sintetizar a partir de 2,6-dimetilciclohexanona, que se transforma en 2,2,6-trimetilciclohexanona mediante tratamiento con yoduro de metilo en condiciones básicas.

Métodos de producción industrial:

Reacción en fase gaseosa catalizada por superácido sólido: Para la β-damascona, un nuevo proceso de síntesis implica el uso de 1,3-pentadieno como materia prima inicial en presencia de cloruro de aluminio.

Tipos de reacciones:

Oxidación: Las damasconas pueden sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden convertir las damasconas en sus alcoholes correspondientes.

Sustitución: Las damasconas pueden participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Las condiciones a menudo implican el uso de ácidos o bases para facilitar el proceso de sustitución.

Productos principales:

- Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de damasconas.

Aplicaciones Científicas De Investigación

Las damasconas tienen una amplia gama de aplicaciones en la investigación científica:

Química: Se utilizan como intermediarios en la síntesis de otros compuestos orgánicos complejos.

Biología: Se estudian por su papel en el perfil aromático de las plantas y su interacción con los sistemas biológicos.

Medicina: Investigados por sus posibles propiedades terapéuticas, incluida la actividad antifúngica.

Industria: Ampliamente utilizado en la industria de la fragancia por su agradable aroma y estabilidad.

Mecanismo De Acción

El mecanismo por el cual las damasconas ejercen sus efectos implica su interacción con los receptores olfativos, contribuyendo a su fuerte aroma floral y afrutado. En los sistemas biológicos, las damasconas pueden interactuar con varios objetivos moleculares, incluidas enzimas y receptores, influenciando las vías y procesos celulares .

Compuestos similares:

Damascenonas: Otro grupo de cetonas de rosa con propiedades aromáticas similares.

Iononas: Compuestos que comparten una estructura similar y también se derivan de la degradación de carotenoides.

Singularidad:

- Las damasconas son únicas debido a sus características estructurales específicas y el aroma distintivo que imparten. Son más potentes en términos de fragancia en comparación con otros compuestos similares, lo que las hace muy valiosas en la industria de la perfumería .

Comparación Con Compuestos Similares

Damascenones: Another group of rose ketones with similar aromatic properties.

Ionones: Compounds that share a similar structure and are also derived from the degradation of carotenoids.

Uniqueness:

- Damascones are unique due to their specific structural features and the distinct aroma they impart. They are more potent in terms of fragrance compared to other similar compounds, making them highly valuable in the perfumery industry .

Propiedades

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTBFNDXYDYBEY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051890 | |

| Record name | beta-Damascone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

200.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23726-91-2, 35044-68-9 | |

| Record name | β-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Damascone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Damascone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I75J0X33Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (E)-beta-damascone?

A1: this compound has a molecular formula of C13H20O and a molecular weight of 192.30 g/mol.

Q2: How can I synthesize this compound?

A2: Multiple synthetic routes to this compound have been developed. One approach involves starting with readily available ionone isoxazoles and utilizing the Buchi-Vederas transformation. [] Another method utilizes a one-step Grignard reaction with β-ionone as the starting material. [] Alternatively, this compound can be synthesized through a four-step process involving oximization, epoxidation, dehydration, and reduction, starting from α-ionone. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Commonly used techniques for characterizing this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). [, , , , ]

Q4: What biological activity has been reported for this compound?

A4: Research has shown that this compound can regulate dendritic cell-mediated immune responses by modulating the NRF2 pathway. [, ] This modulation leads to the suppression of antigen-dependent T cell activation and the production of inflammatory cytokines. Notably, this compound has been shown to ameliorate contact hypersensitivity in mice models. [, ]

Q5: Are there any applications of this compound beyond perfumery?

A5: Yes, beyond its role as a fragrance ingredient, this compound is being investigated for its potential in functional perfumery, such as controlled release systems in fabric softeners. [, , ] Its ability to activate the NRF2 pathway also suggests potential applications in developing treatments for immune-related diseases. [, ]

Q6: Can this compound be used as a feed additive? What are the safety considerations?

A6: this compound is authorized as a sensory additive (flavoring) in feed for all animal species. While considered safe for the target species, consumer, freshwater, and terrestrial environments, there are recognized hazards for skin, eye, and respiratory exposure. [, , ]

Q7: How is this compound biotransformed?

A7: Studies using the fungus Botrytis cinerea have shown that this compound can be biotransformed into various derivatives, including 4-hydroxy-β-damascone, 3-hydroxy-β-damascone, 2-hydroxy-β-damascone, and 4-oxo-β-damascone. [] The specific biotransformation products and their quantities depend on the strain of B. cinerea and the growth medium used.

Q8: What is the role of fungal peroxygenases in the oxygenation of this compound?

A8: Unspecific peroxygenases (UPOs) from various fungi, including Agrocybe aegerita, have demonstrated the ability to catalyze the oxyfunctionalization of this compound. [] These enzymes can introduce oxygen atoms at different positions, leading to the formation of valuable derivatives such as alcohols, aldehydes, and carboxylic acids.

Q9: How does the pyrolysis of this compound occur?

A9: Pyrolysis studies of 4-oxo-beta-damascone, a related compound, have revealed that it decomposes at high temperatures (above 550°C) through various pathways, yielding a complex mixture of products including β-damascone, 4-oxo-beta-ionone, and other volatile compounds. [] This information provides insight into the behavior of damascone-related compounds during processes involving high temperatures, such as tobacco smoking.

Q10: How is this compound typically quantified in complex mixtures?

A10: Dynamic headspace analysis, coupled with gas chromatography, is a common method used to quantify this compound in complex mixtures, especially in applications like fragrance release from fabrics. [, ] This technique allows for the separation and quantification of volatile compounds like this compound.

Q11: What are the potential areas for future research on this compound?

A11: Future research could focus on:

- Further elucidating the mechanisms behind this compound's interaction with the NRF2 pathway and its potential as a therapeutic agent for inflammatory and autoimmune diseases. [, ]

- Exploring the structure-activity relationship of this compound derivatives to optimize their bioactivity and develop novel compounds with enhanced therapeutic potential. []

- Investigating the biotransformation pathways of this compound in more detail to identify novel, valuable metabolites and the enzymes involved. [, ]

- Developing efficient and sustainable methods for the large-scale production of this compound and its derivatives using biotechnological approaches. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)

![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)

![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)

![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)

![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)